molecular formula C9H12Cl3NO B6256527 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1379919-89-7

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride

Cat. No. B6256527
CAS RN: 1379919-89-7
M. Wt: 256.6
InChI Key:
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Description

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the IUPAC name 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride . It has a molecular weight of 256.56 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms on the phenyl ring and the presence of an amino group and a hydroxyl group on the propane chain .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 256.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved .

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The biological activity would depend on the specific context in which this compound is used, such as the type of biological system or the presence of other compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane to form 2,5-dichlorophenyl-2-nitropropene, which is then reduced to 2,5-dichlorophenylpropan-2-amine. The amine is then reacted with formaldehyde to form 2-amino-3-(2,5-dichlorophenyl)propan-1-ol, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,5-dichlorobenzaldehyde", "nitroethane", "sodium borohydride", "2,5-dichlorophenylpropan-2-amine", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,5-dichlorobenzaldehyde with nitroethane in the presence of a base such as potassium hydroxide to form 2,5-dichlorophenyl-2-nitropropene.", "Step 2: Reduction of 2,5-dichlorophenyl-2-nitropropene using a reducing agent such as sodium borohydride to form 2,5-dichlorophenylpropan-2-amine.", "Step 3: Reaction of 2,5-dichlorophenylpropan-2-amine with formaldehyde in the presence of a base such as sodium hydroxide to form 2-amino-3-(2,5-dichlorophenyl)propan-1-ol.", "Step 4: Conversion of 2-amino-3-(2,5-dichlorophenyl)propan-1-ol to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

1379919-89-7

Product Name

2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride

Molecular Formula

C9H12Cl3NO

Molecular Weight

256.6

Purity

95

Origin of Product

United States

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